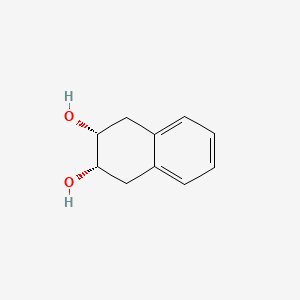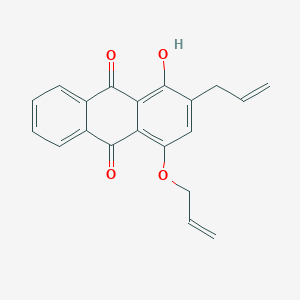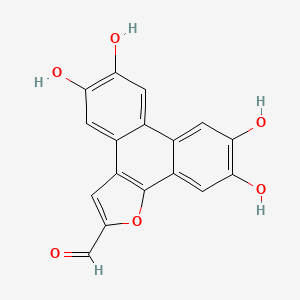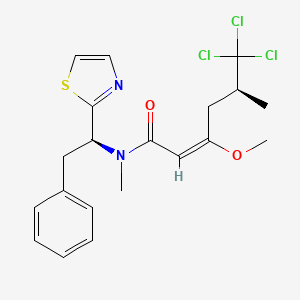
Barbamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbamide is a fatty amide.
Wissenschaftliche Forschungsanwendungen
Barbamide's Biosynthesis and Biochemical Processes
Biosynthesis Pathway of this compound : this compound, a mixed polypeptide-polyketide natural product, undergoes a unique biosynthetic pathway. The process starts with the chlorination of L-leucine's pro-R methyl group, leading to the formation of trichloroleucine. This is then converted to trichloroisovaleric acid and extended with an acetate unit, forming the initial seven carbons of this compound (Flatt et al., 2006).
Genetic Architecture of this compound Biosynthesis : The this compound biosynthetic gene cluster from the marine cyanobacterium Lyngbya majuscula involves a complex system of mixed polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS). This cluster, incorporating 12 open reading frames, is responsible for the synthesis of this compound from acetate, L-phenylalanine, L-leucine, and L-cysteine, involving unique biochemical mechanisms (Chang et al., 2002).
Interaction with Mammalian Nervous System
- Affinity for Membrane-Bound Receptors : this compound exhibits binding affinity for several receptors and transporters involved in nociception and sensory neuron activity, such as the dopamine transporter, kappa opioid receptor, and sigma receptors. It impacts store-operated calcium entry (SOCE) in mouse sensory neurons, suggesting potential for future drug development (Hough et al., 2023).
Molecular Structure and Chemical Analysis
- Structural and Chemical Analysis : Detailed structural studies of this compound have revealed its unique features, such as a trichloromethyl group and the methyl enol ether of a beta-keto amide. These aspects are crucial for understanding its biochemical properties and potential applications (Orjala & Gerwick, 1996).
Implications for Drug Development and Research
Heterologous Production and Drug Development : The ability to heterologously express the this compound biosynthetic gene cluster in terrestrial actinobacteria, like Streptomyces venezuelae, and produce new this compound congeners, like 4-O-demethylthis compound, highlights the molecule's potential in drug development and investigating complex marine natural products (Kim et al., 2012).
Total Synthesis of this compound : The first total synthesis of this compound, involving a convergent approach and various chemical processes, provides insights into its molecular structure and potential synthetic routes for research and therapeutic applications (Nguyen, Willis, & Gerwick, 2001).
Eigenschaften
Molekularformel |
C20H23Cl3N2O2S |
|---|---|
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
(E,5S)-6,6,6-trichloro-3-methoxy-N,5-dimethyl-N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]hex-2-enamide |
InChI |
InChI=1S/C20H23Cl3N2O2S/c1-14(20(21,22)23)11-16(27-3)13-18(26)25(2)17(19-24-9-10-28-19)12-15-7-5-4-6-8-15/h4-10,13-14,17H,11-12H2,1-3H3/b16-13+/t14-,17-/m0/s1 |
InChI-Schlüssel |
UGNRFJOMRFTXSQ-ITRHSTPOSA-N |
Isomerische SMILES |
C[C@@H](C/C(=C\C(=O)N(C)[C@@H](CC1=CC=CC=C1)C2=NC=CS2)/OC)C(Cl)(Cl)Cl |
Kanonische SMILES |
CC(CC(=CC(=O)N(C)C(CC1=CC=CC=C1)C2=NC=CS2)OC)C(Cl)(Cl)Cl |
Synonyme |
4-O-demethylbarbamide barbamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



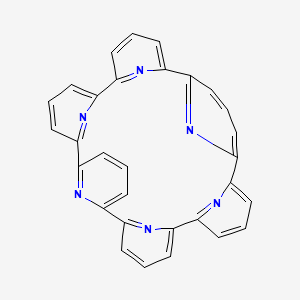
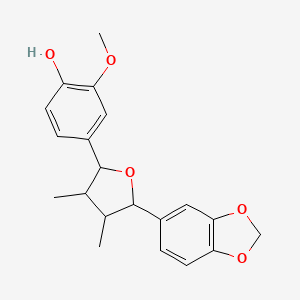
![[(3Ar,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252103.png)



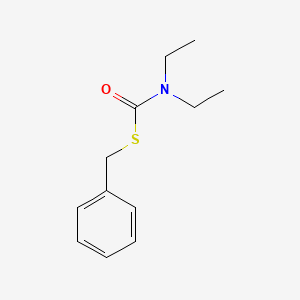
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1252113.png)
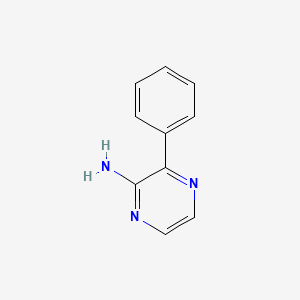
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)
![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)
